3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.105527694 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cholinesterase Inhibitory Activity
A study highlights the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium derivatives, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, as potential cholinesterase inhibitors. These compounds showed potent butyrylcholinesterase inhibitory activity, with IC50 values ranging from 0.054-2.7 µM. This suggests potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Abedinifar et al., 2018).
Sigma Receptor Selectivity
Another research focused on benzofuran-2-carboxamide ligands, including this compound, and their selectivity for sigma receptors. These compounds exhibited high affinity at the sigma-1 receptor, suggesting potential applications in neurological and psychiatric disorders (Marriott et al., 2012).
Co-Activator Associated Arginine Methyltransferase 1 Inhibition
A study exploring N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to benzofuran carboxamides, investigated their potential as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This implies potential applications in epigenetic regulation and cancer treatment (Allan et al., 2009).
Poly(ADP-Ribose) Polymerase-1 Inhibition
Benzofuran-7-carboxamides, related to the benzofuran carboxamide class, were identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). This suggests a potential application in cancer therapy, where PARP-1 inhibitors are gaining prominence (Lee et al., 2012).
Antimicrobial Activity
A series of benzofuran-2-carboxamide derivatives, including this compound, were synthesized and evaluated for their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This research suggests potential applications in developing new antimicrobial agents (Idrees et al., 2020).
Properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13-6-2-3-7-14(13)20-15(11)16(19)18-10-12-5-4-8-17-9-12/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGLMTDNGKGIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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